2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for forming C-N bonds. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Substituted Piperidines: Compounds with different substituents on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Piperidine fused with other ring systems.
Piperidinones: Piperidine derivatives containing a ketone group.
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is unique due to its specific structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
55792-11-5 |
---|---|
Molecular Formula |
C17H27ClN2O3 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-2-13-21-16-9-5-4-8-15(16)18-17(20)22-14-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20);1H |
InChI Key |
BOWIWAZDDIEHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.